4-Nitro-o-phenylenediamine hydrochloride

Description

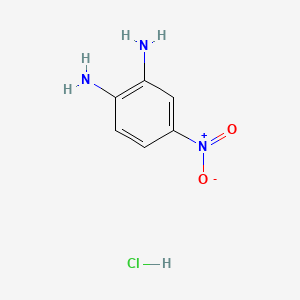

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-nitrobenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-5-2-1-4(9(10)11)3-6(5)8;/h1-3H,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTLGFVLGVXRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6219-77-8 | |

| Record name | 1,2-Benzenediamine, 4-nitro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70201289 | |

| Record name | 4-Nitro-o-phenylenediamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53209-19-1 | |

| Record name | 1,2-Benzenediamine, 4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53209-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-o-phenylenediamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-o-phenylenediamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzene-1,2-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6FRD37482 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-o-phenylenediamine Hydrochloride

This guide provides a comprehensive technical overview of 4-Nitro-o-phenylenediamine hydrochloride (4-NOPD HCl), a pivotal reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, applications, and safety protocols associated with this compound. Our focus extends beyond mere data presentation to offer insights into the causality behind its utility and handling, ensuring a self-validating framework for its application in research and development.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No: 53209-19-1) is the hydrochloride salt of 4-nitro-1,2-benzenediamine (CAS No: 99-56-9).[1][2] The presence of the hydrochloride group enhances its stability and modifies its solubility profile compared to the free base. The molecule's architecture, featuring two adjacent amino groups and a para-nitro group, dictates its unique reactivity, making it a valuable precursor for synthesizing complex heterocyclic systems.[1]

The parent compound, 4-Nitro-o-phenylenediamine, is an orange-red to reddish-brown crystalline powder.[3][4] The hydrochloride salt typically presents as a powder as well.[5] Its core structure is a phenylenediamine substituted with a nitro group at the 4-position.[4][6] This substitution pattern creates a molecule with both electron-donating amino groups and a powerful electron-withdrawing nitro group, leading to a rich and versatile chemical reactivity.

Table 1: Physicochemical Properties of 4-Nitro-o-phenylenediamine and its Hydrochloride Salt

| Property | 4-Nitro-o-phenylenediamine | This compound | Source(s) |

| CAS Number | 99-56-9 | 53209-19-1 | [1][5] |

| Molecular Formula | C₆H₇N₃O₂ | C₆H₈ClN₃O₂ | [2][7] |

| Molecular Weight | 153.14 g/mol | 189.60 g/mol | [2][7] |

| Appearance | Dark red needles or red/orange-red powder | Powder | [4][7] |

| Melting Point | 199-201 °C | Not specified | [5] |

| Solubility | Poorly soluble in water (1.2 g/L at 20°C); Soluble in ethanol, acetone, and aqueous HCl.[4][6][8] | Soluble in 1 N HCl:ethanol (1:1) at 50 mg/mL.[5] | [4][5][6][8] |

| pKa | 2.61 (conjugate acid) | Not specified | [7] |

| log Kow (Octanol/water) | 0.88 | Not specified | [7][9] |

Spectroscopic Profile

The structural features of 4-NOPD are well-characterized by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the aromatic protons and the amine protons. Data is available in public databases like ChemicalBook and SpectraBase.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for N-H stretching of the primary amine groups, as well as symmetric and asymmetric stretching of the N-O bonds in the nitro group.[7]

-

UV-Vis Spectroscopy: In a 20% sulfuric acid solution, 4-NOPD exhibits a maximum absorption (λmax) at 380 nm.[7]

Synthesis and Reaction Chemistry

The primary value of 4-NOPD HCl in research and development lies in its reactivity, which is governed by the interplay between the nucleophilic amino groups and the electron-withdrawing nitro group.

Synthetic Pathways

The industrial synthesis of 4-Nitro-o-phenylenediamine typically involves the selective reduction of one nitro group in 2,4-dinitroaniline.[1] Modern synthetic protocols prioritize green chemistry principles, utilizing safer solvents and efficient catalytic systems.[1] A common laboratory-scale synthesis involves the catalytic reduction of 2,4-dinitroaniline using palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen source in an ethanol solvent.[12] This method is advantageous as it avoids the need for handling flammable hydrogen gas.[1]

Protocol 1: Laboratory Synthesis of 4-Nitro-o-phenylenediamine[13]

-

Dissolution: Dissolve 2,4-dinitroaniline (e.g., 2.7 mmol) in ethanol (e.g., 5 mL) in a suitable reaction flask.

-

Catalyst Addition: Add 10% Pd/C catalyst (e.g., 25 mg) to the solution.

-

Reductant Addition: Slowly add hydrazine hydrate (e.g., 13.7 mmol) to the mixture at room temperature. Causality: Hydrazine hydrate serves as an in-situ source of hydrogen for the catalytic reduction. The Pd/C catalyst facilitates the selective reduction of one nitro group over the other.

-

Reaction: Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the mixture through Celite to remove the Pd/C catalyst.

-

Extraction: Treat the filtrate with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Purification: Dry the organic phase over sodium sulfate, concentrate it in vacuo, and purify the resulting residue by silica gel column chromatography to yield 4-nitrobenzene-1,2-diamine.[12]

Core Reactivity and Applications

The two adjacent amino groups in 4-NOPD are strategically positioned for cyclization reactions. This makes it an essential building block for various heterocyclic compounds, particularly benzimidazoles, which are significant scaffolds in medicinal chemistry and materials science.[1]

-

Benzimidazole Synthesis: 4-NOPD readily undergoes condensation reactions with aldehydes or carboxylic acids to form 2-substituted-nitrobenzimidazoles.[1] This reaction is often catalyzed to improve efficiency and yield.[1]

-

Schiff Base Formation: As a diamine, 4-NOPD can react with two equivalents of an aldehyde or ketone to form diimine derivatives, also known as Schiff bases. These are important ligands in coordination chemistry.[1]

-

Derivatization Reagent: In analytical chemistry, 4-NOPD is used as a derivatization reagent for the sensitive detection of compounds like diacetyl using high-performance liquid chromatography (HPLC).[1]

Figure 1: Key synthetic and analytical applications stemming from this compound.

Stability and Incompatibility

Proper storage and handling are critical to maintaining the integrity of 4-NOPD HCl and ensuring laboratory safety.

-

Stability: The compound is stable under recommended storage conditions.[5] However, it is light-sensitive and should be protected from light.[6][13]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid chlorides, and acid anhydrides.[4][5][14]

-

Hazardous Decomposition: When heated to decomposition or upon burning, it produces toxic fumes, including carbon oxides and nitrogen oxides (NOx).[5][9][14]

Safety, Handling, and Storage

Working with 4-NOPD and its hydrochloride salt requires strict adherence to safety protocols due to their hazardous nature. The parent compound is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1][14] It is also harmful if swallowed.[14][15] The hydrochloride salt is suspected of causing genetic defects and is harmful if swallowed, in contact with skin, or if inhaled.[2][15]

Table 2: GHS Hazard Classification for this compound [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

Protocol 2: Safe Handling and Storage

-

Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][14]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke in the work area.[14] Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[5][6] Keep away from incompatible materials.[16] The storage area should be accessible only to authorized personnel.[17]

-

Spill Management: In case of a spill, first, remove all ignition sources.[13] Dampen the solid material with a solvent like acetone to prevent dusting and transfer it to a suitable container for disposal.[13] Clean the spill area with absorbent paper dampened with acetone, followed by washing with soap and water.[13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15] Do not let the product enter drains.[5]

Figure 2: A logical workflow for the safe handling of this compound in a laboratory setting.

Conclusion

This compound is a cornerstone reagent whose utility is derived from the specific arrangement of its functional groups. Its role as a precursor to benzimidazoles, Schiff bases, and other complex molecules makes it indispensable in pharmaceutical research and materials science. However, its reactivity is matched by its potential hazards, demanding a thorough understanding of its properties and strict adherence to safety protocols. This guide provides the foundational knowledge for researchers to leverage the synthetic potential of 4-NOPD HCl effectively and safely.

References

-

4-Nitro-1,2-phenylenediamine | C6H7N3O2. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

This compound | C6H8ClN3O2. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

ICSC 1543 - 4-NITRO-o-PHENYLENEDIAMINE. (n.d.). Inchem.org. Retrieved January 6, 2026, from [Link]

-

o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

- Method of producing 4-nitro-m-phenylenediamine sulfate. (n.d.). Google Patents.

-

4-Nitro-O-phenylene-diamine - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H8ClN3O2 | CID 5743500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 5. 4-Nitro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitro-o-phenylenediamine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. ICSC 1543 - 4-NITRO-o-PHENYLENEDIAMINE [inchem.org]

- 10. 4-Nitro-o-phenylenediamine(99-56-9) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 13. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

4-Nitro-o-phenylenediamine hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure, Properties, and Applications of 4-Nitro-o-phenylenediamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (4-NOPD HCl), a versatile aromatic amine with significant applications in industrial synthesis, analytical chemistry, and cosmetology. We will delve into its core molecular structure, physicochemical properties, synthesis methodologies, and key applications, with a focus on the underlying chemical principles and safety considerations critical for researchers and development professionals.

Core Molecular Identity and Physicochemical Profile

This compound is the salt form of 4-nitro-1,2-benzenediamine. The parent compound, 4-Nitro-o-phenylenediamine (4-NOPD), is an organic molecule characterized by a benzene ring substituted with two adjacent (ortho) amino groups (-NH₂) and a nitro group (-NO₂) at the para position relative to one of the amino groups.[1][2] The hydrochloride salt is formed by the protonation of one of the basic amino groups by hydrochloric acid. This modification enhances its stability and alters its solubility profile.

The unique arrangement of a nucleophilic ortho-diamine system and a powerful electron-withdrawing nitro group imparts a distinct reactivity profile, making it a valuable precursor for synthesizing complex heterocyclic systems.[3]

Chemical Identifiers

| Identifier | 4-Nitro-o-phenylenediamine (Free Base) | This compound |

| CAS Number | 99-56-9[1][4][5] | 53209-19-1[3][6] |

| Molecular Formula | C₆H₇N₃O₂[4] | C₆H₈ClN₃O₂[3][6] |

| Molecular Weight | 153.14 g/mol [4][5] | 189.60 g/mol [3][6] |

| IUPAC Name | 4-nitrobenzene-1,2-diamine[6] | 4-nitrobenzene-1,2-diamine;hydrochloride[6] |

Physicochemical Properties

The physical properties of 4-NOPD are critical for its handling, storage, and application. It typically appears as a red, dark red, or orange-brown crystalline solid.[2][4][7]

| Property | Value | Source |

| Melting Point | 199-201 °C | [1][5][8] |

| Appearance | Red to orange-brown solid/powder | [7][9] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, and 1 N HCl:ethanol (1:1) | [2][5][10] |

| Stability | Stable under recommended storage conditions. | [1][2] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong reducing agents, acid chlorides, and acid anhydrides. | [1][2] |

Molecular Structure Visualization

The structure below illustrates the key functional groups and their arrangement on the benzene ring. The hydrochloride form exists as an ammonium salt.

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

Manufacturing Process

The primary industrial synthesis route for 4-NOPD involves the selective reduction of 2,4-dinitroaniline.[3] This process requires careful control of reaction conditions to reduce only one of the two nitro groups. A common laboratory and industrial method utilizes hydrogen sulfide in ammonia.[7]

In recent years, principles of green chemistry have been applied to make this synthesis more environmentally benign. These approaches focus on using water instead of volatile organic solvents, employing reusable catalysts, and improving reaction efficiency to minimize waste.[3] For example, using a nickel-aluminum alloy catalyst in an aqueous solution of ammonium chloride can achieve yields as high as 93-96% with a simpler work-up process.[3]

Caption: General synthesis pathway for 4-NOPD Hydrochloride.

Core Reactivity: A Precursor for Heterocycles

The ortho-diamine functionality is a powerful tool in synthetic organic chemistry. 4-NOPD readily undergoes condensation reactions with various electrophiles, such as carboxylic acids, aldehydes, and ketones, to form heterocyclic compounds. The most prominent application is the synthesis of benzimidazoles, a crucial scaffold in medicinal chemistry and materials science.[3]

The classical Phillips method, for instance, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[3]

Applications in Industry and Research

Cosmetic Industry: Hair Colorant

4-NOPD and its hydrochloride salt are widely used as hair colorants in both semi-permanent and permanent (oxidative) hair dye formulations.[7][9][11]

-

Semi-permanent Dyes: In these formulations, 4-NOPD acts as a direct dye. Due to its relatively low molecular weight, it can diffuse into the hair shaft and impart color that lasts through several shampoos.[9][11]

-

Permanent (Oxidative) Dyes: In this context, it serves as a dye precursor or "coupler." It reacts with a developer (like hydrogen peroxide) and other precursors inside the hair fiber to form larger, permanent color molecules.[9][11]

European regulations permit its use in cosmetic products up to a maximum concentration of 0.5% in the final on-head application after mixing under oxidative conditions.[3][7]

Analytical Chemistry: Derivatization Reagent

4-NOPD is a valuable derivatization reagent in analytical chemistry, particularly for enhancing the detection of carbonyl compounds using High-Performance Liquid Chromatography (HPLC).[3] For example, it is used for the sensitive quantification of diacetyl, a key flavor compound in many food products.[12] The reaction between 4-NOPD and diacetyl forms a product that can be easily detected by UV spectroscopy at 260 nm.[12]

Protocol: Derivatization of Diacetyl with 4-NOPD for HPLC Analysis

-

Reagent Preparation:

-

Prepare a 0.1 mg/mL stock solution of diacetyl in distilled water.

-

Prepare a 1.0 mg/mL stock solution of 4-NOPD in methanol.[12]

-

-

Reaction Mixture: In a test vial, combine the following:

-

0.10 mL of diacetyl stock solution

-

0.10 mL of 0.1 M HCl

-

0.60 mL of methanol

-

0.20 mL of 4-NOPD stock solution[12]

-

-

Reaction: Sonicate the total solution for 20 minutes.[12]

-

Sample Preparation: Filter the resulting solution through a 0.22 µm filter membrane.

-

Analysis: Inject the filtered solution into the HPLC system for analysis.

Caption: Workflow for diacetyl analysis using 4-NOPD derivatization.

Organic Synthesis and Materials Science

Beyond dyes and analytical reagents, 4-NOPD serves as a versatile building block for:

-

Pharmaceuticals and Agrochemicals: As a precursor for benzimidazoles and other heterocyclic systems with potential biological activity.[3]

-

Advanced Materials: It has been employed as a monomer in the synthesis of novel electrochromic copolymers, contributing to materials with unique electronic and optical properties for sensors and displays.[3]

Safety, Toxicology, and Handling

Comprehensive safety assessment is paramount when working with 4-NOPD and its salts. The compound is classified as hazardous and requires strict adherence to safety protocols.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), 4-NOPD hydrochloride is associated with the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin Sensitization: May cause an allergic skin reaction.[3][13]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.[6]

Toxicological Summary

| Endpoint | Result | Source |

| Acute Oral Toxicity (Rat LD50) | 681 mg/kg | [14] |

| Carcinogenicity (IARC) | Group 3: Not classifiable as to its carcinogenicity to humans. | [7] |

| Mutagenicity | Mixed results in genotoxicity studies; considered a potent direct-acting mutagen in some in vitro assays (e.g., Salmonella typhimurium TA98). | [4][5][7][8] |

| Developmental/Reproductive Toxicity | No evidence of teratogenic effects in some animal studies, though a delay in ossification was noted in one study. | [7] |

Safe Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or respirator if handling the powder outside of a fume hood.[3][14][16]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible substances such as strong oxidizing agents, acids, and heat sources.[2][13]

-

Spill Response: In case of a spill, remove all ignition sources. Dampen the solid material with a solvent like acetone and transfer it to a suitable container for disposal.[16]

Conclusion

This compound is a compound of significant industrial and scientific interest. Its molecular structure, defined by the strategic placement of ortho-diamine and para-nitro groups, dictates its versatile reactivity. This makes it an indispensable precursor in the synthesis of dyes and complex heterocyclic molecules for pharmaceuticals and materials science. While its application in hair colorants is well-established, its role as a derivatization agent highlights its utility in analytical chemistry. However, its hazardous nature, particularly its potential for skin sensitization and mutagenicity, necessitates rigorous adherence to safety protocols. A thorough understanding of its chemistry, applications, and toxicology is essential for its responsible and innovative use in research and development.

References

- This compound | 189.6 g/mol - Benchchem. (n.d.).

- This compound | C6H8ClN3O2 | CID 5743500 - PubChem. (n.d.).

- Amended Safety Assessment of 4-Nitro-o-Phenylenediamine as Used in Cosmetics - CIR Report Data Sheet. (2025).

- 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA. (n.d.).

- 4-Nitro-o-phenylenediamine - Safety Data Sheet. (2025).

- 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem. (n.d.).

- 4-Nitro-o-phenylenediamine 98% 99-56-9 - Sigma-Aldrich. (n.d.).

- 4-NITRO-O-PHENYLENEDIAMINE HCL – Ingredient - COSMILE Europe. (n.d.).

- 4-Nitro-o-phenylenediamine | 99-56-9 - ChemicalBook. (n.d.).

- 4-Nitro-o-phenylenediamine - SIELC Technologies. (2021).

- 4-Nitro-o-phenylenediamine 99-56-9 wiki - Guidechem. (n.d.).

- SAFETY DATA SHEET for 4-Nitro-o-phenylenediamine. (2012).

- What are the properties and applications of 4-Nitro-o-phenylenediamine? - Guidechem. (n.d.).

- 4-Nitro-o-phenylenediamine | Krackeler Scientific, Inc. (n.d.).

- Amended Safety Assessment of 4-Nitro-o-Phenylenediamine as Used in Cosmetics. (2025).

- 4-Nitro-o-phenylenediamine synthesis - ChemicalBook. (n.d.).

- 4-Nitro-o-Phenylenediamine - Cosmetics Info. (n.d.).

- 4-Nitro-o-phenylenediamine monohydrochloride Experimental Data. (n.d.). Retrieved from Japanese Ministry of Health, Labour and Welfare.

- o-PHENYLENEDIAMINE - Organic Syntheses Procedure. (n.d.).

- 4-Nitro-o-phenylenediamine analytical standard | Sigma-Aldrich. (n.d.).

- Amended Safety Assessment of 4-Nitro-o-Phenylenediamine as Used in Cosmetics - CIR Report Data Sheet (June 2025). (2025).

- Amended Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in Cosmetics - Cosmetic Ingredient Review. (2025).

Sources

- 1. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-硝基邻苯二胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. This compound | C6H8ClN3O2 | CID 5743500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. 4-Nitro-o-phenylenediamine | Krackeler Scientific, Inc. [krackeler.com]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

- 10. Page loading... [guidechem.com]

- 11. cosmileeurope.eu [cosmileeurope.eu]

- 12. 4-Nitro-o-phenylenediamine | SIELC Technologies [sielc.com]

- 13. fishersci.com [fishersci.com]

- 14. 4-Nitro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]

- 15. cir-safety.org [cir-safety.org]

- 16. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Synthesis of 4-Nitro-o-phenylenediamine Hydrochloride

Abstract

4-Nitro-o-phenylenediamine, also known as 4-nitro-1,2-diaminobenzene, is a significant chemical intermediate used in the synthesis of dyes, pharmaceuticals, and various heterocyclic compounds.[1] Its hydrochloride salt offers improved stability and handling characteristics. This guide provides a comprehensive overview of the principal synthetic pathway for 4-Nitro-o-phenylenediamine hydrochloride, focusing on the selective reduction of 2,4-dinitroaniline. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss purification techniques, and outline essential safety considerations for researchers and chemical development professionals.

Introduction and Strategic Overview

4-Nitro-o-phenylenediamine (C₆H₇N₃O₂) is a substituted aromatic diamine characterized by two adjacent amino groups and a nitro group in the para position.[2] This specific arrangement of functional groups imparts a distinct reactivity profile, making it a versatile building block in organic synthesis.[1] The primary industrial and laboratory-scale synthesis of this compound does not proceed by the direct nitration of o-phenylenediamine, which is fraught with challenges of polysubstitution and oxidation. Instead, the most reliable and widely adopted strategy involves the selective partial reduction of a dinitro precursor, 2,4-dinitroaniline.[3][4]

This method is favored due to the differential reactivity of the two nitro groups on the 2,4-dinitroaniline ring. The nitro group at the 2-position (ortho to the existing amino group) is sterically hindered and electronically influenced by the amino group, making the nitro group at the 4-position (para) more susceptible to reduction under controlled conditions.[5]

This guide will focus on the classic Zinin reduction, which utilizes sulfide reagents to achieve this selective transformation, followed by conversion to the hydrochloride salt.[4]

Primary Synthesis Pathway: Selective Reduction of 2,4-Dinitroaniline

The conversion of 2,4-dinitroaniline to 4-Nitro-o-phenylenediamine is a cornerstone of its production. This is followed by a straightforward acid-base reaction to form the hydrochloride salt.

Overall Reaction Scheme:

Caption: Overall synthesis of this compound.

Mechanism of Selective Reduction

The Zinin reduction is a classic method for the selective reduction of one nitro group in a polynitrated aromatic compound.[4] While the precise mechanism is complex and involves multiple single-electron transfer steps, the key principle lies in the nucleophilic attack of the sulfide or hydrosulfide ion on the electron-deficient nitro group.

The ortho-nitro group in 2,4-dinitroaniline is sterically shielded by the adjacent amino group. Furthermore, intramolecular hydrogen bonding between the amino group and the ortho-nitro group can decrease the electrophilicity of the ortho-nitro's nitrogen atom. Consequently, the para-nitro group presents a more accessible site for reduction by reagents like ammonium sulfide or sodium hydrosulfide.[5][6]

Alternative Reduction Methods

While the sulfide-based Zinin reduction is well-established, other methods have been developed, often with the goal of improving safety and environmental impact ("Green Chemistry"). These include:

-

Catalytic Hydrogenation: Using catalysts like Raney nickel, Palladium on carbon (Pd/C), or Rhodium on alumina with hydrogen gas or a hydrogen donor like hydrazine hydrate can achieve selective reduction.[4][7] Reaction conditions must be carefully controlled to prevent the reduction of both nitro groups.

-

Metal/Acid Systems: While tin(II) chloride under acidic conditions is a common nitro reduction agent, it can be less selective for this specific transformation.[4]

Detailed Experimental Protocol

This protocol is a modified procedure based on the well-documented method published in Organic Syntheses.[3]

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Key Properties |

| 2,4-Dinitroaniline | 97-02-9 | 183.12 | Yellow solid, toxic, potential explosive |

| Ethanol (95%) | 64-17-5 | 46.07 | Flammable liquid |

| Ammonium Hydroxide (conc.) | 1336-21-6 | 35.04 | Corrosive, toxic fumes |

| Hydrogen Sulfide (gas) | 7783-06-4 | 34.08 | Extremely toxic, flammable, foul odor |

| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | Corrosive, causes severe burns |

| Activated Charcoal (Norit) | 7440-44-0 | 12.01 | Decolorizing agent |

| Celite (Diatomaceous Earth) | 61790-53-2 | N/A | Filter aid |

Step-by-Step Procedure

Part A: Synthesis of 4-Nitro-o-phenylenediamine (Free Base)

-

Setup: In a well-ventilated chemical fume hood, equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube (extending below the surface of the reaction mixture), and a condenser.

-

Reagent Charging: To the flask, add 2,4-dinitroaniline (36.6 g, 0.2 mol), 300 mL of 95% ethanol, and 50 mL of concentrated ammonium hydroxide.

-

Reaction Initiation: Begin vigorous stirring to form a slurry. Gently heat the mixture to 45°C using a water bath.

-

Hydrogen Sulfide Addition: Pass a steady stream of hydrogen sulfide gas through the stirred slurry. The reaction is exothermic; maintain the temperature between 45°C and 55°C by occasionally cooling the flask with a stream of cold water.[3]

-

Monitoring: The yellow 2,4-dinitroaniline will slowly dissolve, forming an intense red-colored solution. The reaction is complete when all the solid yellow particles have disappeared, which typically takes 30-60 minutes.[3]

-

Crystallization: Once the reaction is complete, stop the gas flow and cool the flask in an ice bath. Allow the mixture to stand for several hours (or overnight) to ensure complete crystallization of the product.

-

Isolation: Collect the deep red crystals by suction filtration using a Büchner funnel. Wash the crystals with 150-200 mL of cold water and press them dry on the funnel.

Part B: Purification and Conversion to Hydrochloride Salt

-

Dissolution: Transfer the crude product to a 2-L beaker. Add a mixture of 900 mL of water and 110 mL of concentrated hydrochloric acid. Heat the mixture to boiling with stirring to dissolve the solid.[3]

-

Decolorization: Add a small amount (approx. 2-3 g) of activated charcoal (Norit) to the hot solution.

-

Hot Filtration: Filter the hot solution quickly through a pre-heated Büchner funnel containing a bed of Celite to remove the charcoal and any insoluble impurities. Wash the filter cake with a small portion of boiling water/HCl solution.

-

Salt Formation & Precipitation: Transfer the hot, clear filtrate to a large beaker. While the solution is still hot, cautiously add concentrated ammonium hydroxide until the solution is basic, which will precipitate the purified free base. Alternatively, to form the hydrochloride salt, allow the acidic filtrate to cool slowly to room temperature, then place it in an ice bath to crystallize the this compound.

-

Final Isolation: Collect the precipitated crystals (either the free base or the hydrochloride salt) by suction filtration. Wash with a small amount of cold water and dry in a vacuum oven at 40-50°C. The expected yield of the purified free base is 52-58%, with a melting point of 197-198°C.[3]

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis and purification.

Purification and Characterization

Recrystallization is the primary method for purifying 4-Nitro-o-phenylenediamine. A mixed solvent system, such as ethanol/water, is often effective.[8] The crude product can be dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed. A few more drops of hot ethanol will redissolve the precipitate, and the solution is then allowed to cool slowly to yield purified crystals.[8]

Characterization:

-

Melting Point: The purified free base has a reported melting point of 197-198°C.[3]

-

Appearance: The free base appears as dark red needles or a red solid.[2]

-

Spectroscopy: Techniques such as NMR (¹H and ¹³C), IR, and Mass Spectrometry should be used to confirm the structure and purity of the final product.

Safety and Handling

4-Nitro-o-phenylenediamine and its precursors are hazardous materials that require strict adherence to safety protocols.[1]

-

Toxicity: The compound is harmful if swallowed and may cause an allergic skin reaction.[9] It is classified as an acute oral toxin (Category 4) and a skin sensitizer (Category 1).[10]

-

Handling: Always handle this chemical in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid creating dust.

-

Precursors: 2,4-Dinitroaniline is highly toxic and should be handled with extreme care.[12] Hydrogen sulfide is an extremely toxic gas with a low odor threshold and must only be used in a certified, high-performance fume hood.

-

Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not allow the product to enter drains.[11]

Conclusion

The synthesis of this compound via the selective reduction of 2,4-dinitroaniline is a robust and well-established method. Success hinges on careful control of reaction conditions, particularly temperature, to ensure selectivity. Adherence to rigorous safety protocols is paramount due to the hazardous nature of the reagents and product. This guide provides the necessary technical details for researchers to confidently and safely perform this important chemical transformation.

References

-

Griffin, K. P., & Peterson, W. D. (1941). 1,2-DIAMINO-4-NITROBENZENE. Organic Syntheses, 21, 20. doi:10.15227/orgsyn.021.0020. Available at: [Link]

-

Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. (n.d.). Journal of the Indian Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). Method of producing 4-nitro-m-phenylenediamine sulfate.

-

Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concentration. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. Retrieved from [Link]

-

ResearchGate. (2006). N-(4-Nitrobenzyl)benzene-1,2-diamine. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2009). Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-nitro-1,3-diaminobenzene.

-

ResearchGate. (n.d.). Reduction of 4-nitroaniline (4-NA) to p-phenylenediamine (4-PDA) A ChCX2, B CX2. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity 4-Nitro-o-phenylenediamine: A Guide for Manufacturers. Retrieved from [Link]

-

Fittig, R., & Moir, J. (n.d.). o-PHENYLENEDIAMINE. Organic Syntheses. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. academic.oup.com [academic.oup.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Sciencemadness Discussion Board - Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Nitro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

Core Topic: Solubility of 4-Nitro-o-phenylenediamine Hydrochloride in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-o-phenylenediamine hydrochloride is a pivotal chemical intermediate in synthesizing a range of complex organic molecules, including pharmaceuticals and dye stuffs. Its utility in a laboratory or industrial setting is fundamentally governed by its solubility characteristics. This guide provides a comprehensive analysis of the solubility of this compound in organic solvents. We will move beyond a simple data table to explore the underlying physicochemical principles that dictate its solubility, present a robust experimental protocol for its determination, and offer field-proven insights to guide solvent selection for synthesis, purification, and formulation.

Introduction: Why Solubility Dictates Utility

In any chemical process, the solvent is not merely a medium but an active participant that influences reaction kinetics, pathway selection, and product purity. For a starting material like this compound, selecting an appropriate solvent is the first critical decision. A well-chosen solvent ensures homogenous reaction conditions, facilitates purification through crystallization, and is essential for developing stable formulations. Conversely, a poor choice can lead to failed reactions, complex purification challenges, and unusable final products. This guide is designed to empower researchers to make informed solvent-selection decisions based on a deep understanding of the molecule's properties.

Physicochemical Properties & Molecular Structure

To predict how this compound will behave in a given solvent, we must first understand its intrinsic properties. The molecule is the hydrochloride salt of 4-Nitro-o-phenylenediamine, a substituted aromatic diamine.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃O₂ | [2] |

| Molecular Weight | 189.60 g/mol | [2] |

| Appearance | Yellow to orange crystalline powder | [3] |

| Melting Point (Parent) | 199-201 °C | [4] |

| pKa (Parent, Conjugate Acid) | 2.61 | [5] |

The key to its solubility lies in its structure: an aromatic ring substituted with two amino groups (-NH₂), a nitro group (-NO₂), and the hydrochloride salt. This combination creates a molecule with distinct regions of high polarity and ionic character.

-

Ionic Character : The hydrochloride salt introduces a strong ionic component (-NH₃⁺Cl⁻). This feature dominates its solubility profile, favoring dissolution in highly polar solvents capable of solvating ions.

-

Polar Groups : The nitro group (-NO₂) is a powerful electron-withdrawing group, contributing significantly to the molecule's overall polarity.

-

Hydrogen Bonding : The amino groups are capable of acting as hydrogen bond donors, allowing for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond acceptors (e.g., DMSO, DMF).

Caption: Key molecular features governing solubility.

Theoretical Framework: "Like Dissolves Like" for Ionic Species

The adage "like dissolves like" is the cornerstone of solubility prediction.[6][7] For an ionic compound like this compound, this principle requires a nuanced interpretation.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol) : These are generally the best solvents for hydrochloride salts. Their high dielectric constant helps to separate the ions, and their ability to act as both hydrogen bond donors and acceptors allows for effective solvation of both the cation (R-NH₃⁺) and the chloride anion (Cl⁻). The energy released from these strong solute-solvent interactions overcomes the lattice energy of the crystal.[8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents have high dipole moments and can solvate the cation effectively. However, their ability to solvate the small chloride anion is often weaker compared to protic solvents. Therefore, solubility is typically moderate to good, but may be lower than in protic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : These solvents lack the polarity needed to overcome the strong ionic and hydrogen-bonding forces holding the crystal lattice together. As a result, this compound is expected to be practically insoluble in non-polar solvents.

The conversion of the free base (4-Nitro-o-phenylenediamine) to its hydrochloride salt is a common strategy in drug development to enhance aqueous solubility.[9] However, this conversion significantly alters its solubility profile in organic media, generally decreasing its solubility in less polar organic solvents where the free base might have been soluble.

Solubility Data: A Practical Overview

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. The available data points primarily relate to its parent compound or specific solvent mixtures.

| Compound | Solvent | Temperature | Solubility | Source |

| 4-Nitro-o-phenylenediamine Hydrochloride | 1 N HCl: Ethanol (1:1) | Ambient | 50 mg/mL (Soluble) | [4][10][11] |

| 4-Nitro-o-phenylenediamine (Parent) | Water | 20 °C | 1.2 g/L (Slightly Soluble) | [10] |

| 4-Nitro-o-phenylenediamine (Parent) | Water | 20.5 °C | < 1 mg/mL | [5] |

| 4-Nitro-o-phenylenediamine (Parent) | Ethanol | Ambient | Soluble | [3][10] |

| 4-Nitro-o-phenylenediamine (Parent) | Acetone | Ambient | Soluble | [3][10] |

Expert Interpretation:

The high solubility in a 1:1 mixture of aqueous HCl and ethanol is highly informative.[4][10][11] It confirms the compound's preference for highly polar, protic environments where both ionic and hydrogen-bonding interactions can be maximized. Based on this and the theoretical principles discussed, we can predict a general solubility trend:

Water > Methanol > Ethanol > DMSO > DMF >> Acetone >> Acetonitrile >> Dichloromethane >> Toluene > Hexane

This trend should be used as a starting point for solvent screening, with the understanding that empirical determination is essential for precise quantitative results.

Experimental Protocol for Solubility Determination

Trustworthy data is generated from a robust, self-validating protocol. The following describes the equilibrium shake-flask method, a gold standard for solubility determination.[12]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (ensure purity is known)

-

Solvent of interest (HPLC-grade or equivalent)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE, ensure solvent compatibility)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure solid remains even after equilibrium is reached, confirming saturation.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker. Agitate the slurry for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-point study (e.g., testing at 24, 48, and 72 hours) is crucial to validate that the measured concentration is no longer changing.

-

Phase Separation: Remove the vial from the shaker and allow it to stand at the same temperature for at least 2 hours, permitting the excess solid to settle. This step is critical to avoid aspirating solid particles.

-

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed vial or volumetric flask for dilution. This step removes any suspended microcrystals. Self-Validation Check: The first few drops from the filter should be discarded to saturate the filter material and avoid analyte adsorption.

-

Dilution: Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration.

-

Calculation: Calculate the original solubility in mg/mL or g/L, accounting for all dilution factors.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion: From Theory to Practice

The solubility of this compound is dominated by its ionic character, making it most soluble in polar protic solvents. While extensive quantitative data is sparse, a combination of theoretical understanding and the single available data point provides a strong predictive framework for solvent screening. For any critical application in research or development, this framework must be followed by empirical verification using a robust protocol, such as the shake-flask method detailed herein. This systematic approach ensures the selection of an optimal solvent system, paving the way for successful and reproducible chemical outcomes.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Guidechem. (n.d.). 4-Nitro-o-phenylenediamine 99-56-9 wiki.

- PubChem. (n.d.). This compound.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- Sigma-Aldrich. (n.d.). 4-Nitro-o-phenylenediamine 98%.

- ChemicalBook. (2025, October 18). 4-Nitro-o-phenylenediamine - Safety Data Sheet.

- ChemicalBook. (n.d.). 4-Nitro-o-phenylenediamine.

- Fisher Scientific. (2012, May 1). 4-Nitro-o-phenylenediamine Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). 1,4-Phenylenediamine dihydrochloride Safety Data Sheet.

- Factors affecting solubility. (n.d.).

- PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.).

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Bashir, S., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.

- ECHEMI. (n.d.). 4-Nitro-1,2-phenylenediamine SDS, 99-56-9 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 4-Nitro-o-phenylendiamin 98%.

- Benchchem. (n.d.). This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H8ClN3O2 | CID 5743500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. byjus.com [byjus.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 11. 4-硝基邻苯二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. m.youtube.com [m.youtube.com]

Foreword: Clarifying the Subject of Inquiry

An In-depth Technical Guide to CAS Number 53209-19-1: Properties and Applications of 4-Nitro-o-phenylenediamine Monohydrochloride

It is imperative to begin this guide by clarifying a significant discrepancy in the initial topic query. The provided CAS number, 53209-19-1, unequivocally corresponds to the chemical compound 4-Nitro-o-phenylenediamine monohydrochloride .[1] The name also provided in the topic, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione," is associated with a different chemical entity and CAS number. Specifically, a structurally related compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS Number: 73963-42-5 ), is a well-documented intermediate in the synthesis of the pharmaceutical agent Cilostazol.[2][3] This guide will focus exclusively on the compound correctly identified by CAS number 53209-19-1, providing the in-depth technical analysis requested for researchers, scientists, and drug development professionals.

Introduction to 4-Nitro-o-phenylenediamine Monohydrochloride

4-Nitro-o-phenylenediamine monohydrochloride (CAS: 53209-19-1) is the hydrochloride salt of 4-nitro-1,2-benzenediamine.[1] It is a highly functionalized aromatic diamine that serves as a versatile and valuable building block in various fields of chemical science. Its structure, featuring two adjacent primary amine groups and a para-nitro group, confers a distinct reactivity profile that is leveraged in organic synthesis, materials science, and analytical chemistry.[1] This guide will elucidate the physicochemical properties, synthesis, core applications, and key experimental protocols associated with this important chemical intermediate.

Physicochemical and Structural Properties

4-Nitro-o-phenylenediamine monohydrochloride is typically a solid, with its color ranging from very pale yellow to greyish-yellow red.[4] While it is sparingly soluble in water, it finds better solubility in organic solvents.[5][6] The presence of both nucleophilic amine groups and an electron-withdrawing nitro group on the benzene ring dictates its chemical behavior.

| Property | Value | Reference |

| CAS Number | 53209-19-1 | [1] |

| Molecular Formula | C₆H₈ClN₃O₂ | [1] |

| Molecular Weight | 189.60 g/mol | [1] |

| Synonyms | 4-Nitro-1,2-phenylenediamine HCl, 1,2-Diamino-4-nitrobenzene Monohydrochloride | [4] |

| Appearance | Crystal - Powder (Very pale yellow to Greyish yellow red) | [4] |

| Melting Point | 199-201 °C (for the free base, 4-Nitro-o-phenylenediamine) | [5] |

| Boiling Point | 421 °C (Predicted) | |

| Solubility | Sparingly soluble in water | [6] |

| Stability | Stable under proper conditions. Incompatible with strong oxidizing agents, strong acids, and strong reducing agents. | [5][7] |

Synthesis of 4-Nitro-o-phenylenediamine

The most common and industrially relevant synthesis of 4-nitro-o-phenylenediamine involves the selective partial reduction of 2,4-dinitroaniline. This approach is favored because it allows for the targeted reduction of one nitro group while leaving the other intact. Green chemistry principles have been applied to this process to improve its environmental footprint, focusing on safer solvents and catalyst reusability.[1]

Laboratory-Scale Synthesis Protocol via Partial Reduction

This protocol describes a common method for the synthesis of the free base, 4-nitro-o-phenylenediamine, from 2,4-dinitroaniline. The resulting free base can then be treated with hydrochloric acid to form the monohydrochloride salt.

Objective: To synthesize 4-nitrobenzene-1,2-diamine by selective reduction of 2,4-dinitroaniline.

Materials:

-

2,4-dinitroaniline

-

Ethanol (EtOH)

-

Palladium on activated charcoal (Pd/C, 10%)

-

Hydrazine hydrate (80-85%)

-

Celite

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dinitroaniline (e.g., 500 mg, 2.7 mmol) in ethanol (5 mL).

-

To this solution, carefully add Pd/C (25 mg).

-

Add hydrazine hydrate (e.g., 860 mg, 13.7 mmol) to the mixture at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Treat the filtrate with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient from 20:1 to 2:1) to yield 4-nitrobenzene-1,2-diamine as a brown solid.[8]

Core Applications and Chemical Reactivity

The utility of 4-nitro-o-phenylenediamine monohydrochloride stems from its ability to undergo a variety of chemical transformations, making it a key intermediate in several domains.

Keystone in Benzimidazole Synthesis

Benzimidazoles are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceutical chemistry, including as anti-ulcer and anti-tumor agents. 4-Nitro-o-phenylenediamine is a common precursor for synthesizing 5-nitro-substituted benzimidazoles.

The synthesis typically involves the cyclocondensation of the diamine with an aldehyde or carboxylic acid.[9] The presence of the electron-withdrawing nitro group reduces the nucleophilicity of the adjacent amino groups, which can slow the initial condensation step. However, the reaction is robust and can be driven to high yields, often facilitated by acidic catalysts or microwave irradiation.[9]

Caption: General workflow for benzimidazole synthesis.[9]

Objective: To synthesize a 2-substituted benzimidazole derivative via condensation of o-phenylenediamine and an aldehyde using an ammonium chloride catalyst.

Materials:

-

o-Phenylenediamine (or 4-Nitro-o-phenylenediamine for the nitro-derivative)

-

Anisaldehyde (4-methoxybenzaldehyde)

-

Ethanol

-

Ammonium chloride (NH₄Cl)

Procedure:

-

To a mixture of o-phenylenediamine (0.100 g, 0.92 mmol) and anisaldehyde (0.125 g, 0.92 mmol) in 4 mL of ethanol, add NH₄Cl (0.15 g, 30 mol%).

-

Stir the resulting mixture for 2 hours at 80°C.

-

Monitor the completion of the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).

-

Pour the reaction mixture into ice-cold water. The product will precipitate.

-

Filter the contents and wash the solid product with water twice.

-

Dry the product and purify by recrystallization from ethanol.

| Reactant Aldehyde | Heating Method | Reaction Time | Yield (%) |

| 4-Chlorobenzaldehyde | Conventional | 2 h | 82 |

| Anisaldehyde | Conventional | 2 h | 85 |

Table adapted from data on general o-phenylenediamine reactions, illustrating typical conditions and yields.

Monomer for Electrochromic Polymers

4-Nitro-o-phenylenediamine can be used as a monomer in the synthesis of novel electrochromic copolymers.[1] These polymers can change color in response to an electrical potential, making them suitable for applications in smart windows, sensors, and display technologies. The electropolymerization is typically carried out on a conductive electrode surface, such as gold or glassy carbon, by cycling the electrical potential.[10] The properties of the resulting polymer film, such as its color-changing ability and stability, are influenced by factors like the pH of the polymerization medium and the supporting electrolyte used.[10]

Caption: Workflow for electropolymerization.[10]

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to enhance its detection.[11] 4-Nitro-o-phenylenediamine serves as an effective derivatization reagent for α-dicarbonyl compounds, such as diacetyl, which is a key flavor component in beer and other fermented products.[1][12] The reaction between the diamine and diacetyl forms a quinoxaline derivative, which has a strong chromophore, allowing for sensitive UV detection by HPLC.[12][13]

Objective: To prepare a sample of diacetyl for quantitative analysis by HPLC using 4-nitro-o-phenylenediamine (NPDA) as a derivatization reagent.

Materials:

-

Diacetyl standard solution (e.g., 0.1 mg/mL in distilled water)

-

NPDA stock solution (e.g., 1.0 mg/mL in methanol)

-

Hydrochloric acid (HCl, 0.1 M)

-

Methanol

-

0.22 µm syringe filter

Procedure:

-

In a test vial, combine 0.10 mL of the diacetyl stock solution, 0.10 mL of 0.1 M HCl, 0.60 mL of methanol, and 0.20 mL of the NPDA stock solution.[13]

-

Sonicate the total solution for 20 minutes.

-

Filter the resulting solution through a 0.22 µm filter membrane.

-

The sample is now ready for injection into the HPLC system. The derivatized product can be separated on a C18 reverse-phase column and detected by UV at approximately 257-260 nm.[12][13]

| Parameter | Value | Reference |

| Linearity Range | 0.0050 - 10.0 mg/L | [12] |

| Correlation Coefficient (r²) | 0.9992 | [12] |

| Limit of Detection (LOD) | 0.0008 mg/L (S/N = 3) | [12] |

| Recovery in Beer Samples | 94.0 - 99.0% | [12] |

| RSD in Beer Samples | 1.20 - 3.10% | [12] |

Safety and Handling

4-Nitro-o-phenylenediamine and its hydrochloride salt must be handled with care in a laboratory setting. The parent compound is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1] It is a combustible solid that decomposes on burning to produce toxic fumes, including nitrogen oxides.[1][14]

Key Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust. For handling larger quantities, a particulate filter respirator is recommended.[14]

-

Keep away from strong acids, strong oxidizing agents, and strong reducing agents.[14]

-

In case of a spill, remove ignition sources, dampen the solid material with a solvent like acetone, and transfer to a suitable container for disposal.[6]

Always consult the latest Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Conclusion

4-Nitro-o-phenylenediamine monohydrochloride (CAS 53209-19-1) is a fundamentally important chemical intermediate, not to be confused with precursors for Cilostazol. Its value lies in its versatile reactivity, enabling the synthesis of a wide array of molecules. For researchers in drug development, it is a key starting material for building complex heterocyclic scaffolds like benzimidazoles. For materials scientists, it offers a pathway to novel electrochromic polymers. In analytical sciences, it provides a reliable method for the sensitive quantification of important small molecules. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. (2025, March 6). Retrieved January 6, 2026, from [Link]

-

4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent | SIELC Technologies. (n.d.). Retrieved January 6, 2026, from [Link]

-

ICSC 1543 - 4-NITRO-o-PHENYLENEDIAMINE. (n.d.). Retrieved January 6, 2026, from [Link]

-

Kathirvelan, D., Yuvaraj, P., Babu, K., Nagarajan, A. S., & Reddy, B. S. R. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 52B(5), 693-697. Retrieved from [Link]

-

Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent. (2012, March 28). Journal of Separation Science. Retrieved from [Link]

-

Electropolymerization of 4-nitro-1,2-phenylenediamine and electrochemical studies of poly(4-nitro-1,2-phenylenediamine) films. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. apicule.com [apicule.com]

- 4. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 5. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 6. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent | SIELC Technologies [sielc.com]

- 14. ICSC 1543 - 4-NITRO-o-PHENYLENEDIAMINE [inchem.org]

An In-Depth Technical Guide to the Stability and Storage of 4-Nitro-o-phenylenediamine Hydrochloride

Abstract: 4-Nitro-o-phenylenediamine hydrochloride is a pivotal chemical intermediate utilized in the synthesis of various high-value molecules, including heterocyclic compounds, advanced dye intermediates, and specialized ligands for analytical chemistry.[1][2] The integrity of this compound is paramount, as the presence of degradants can significantly impact the yield, purity, and safety profile of downstream synthetic processes. This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound. By elucidating the causal factors behind its instability—namely sensitivity to light, oxidation, and chemical incompatibilities—this document equips researchers, scientists, and drug development professionals with the field-proven protocols necessary to preserve the compound's quality and ensure experimental reproducibility.

Introduction: The Critical Role of a Versatile Building Block

This compound serves as a crucial precursor in organic synthesis, valued for the distinct reactivity conferred by its adjacent amino groups and the para-nitro substituent.[1] Its applications range from the creation of benzimidazole derivatives for pharmaceuticals to the development of novel electrochromic copolymers.[1] However, like many aromatic amines, its utility is directly tied to its stability. The primary amino groups are susceptible to oxidation, and the nitroaromatic system is prone to photoreactions, making stringent storage and handling practices non-negotiable for maintaining its chemical fidelity. This guide offers a foundational understanding of its properties and the practical measures required to mitigate degradation.

Physicochemical Profile

A precise understanding of the compound's fundamental properties is the first step in establishing effective stability protocols. The data below has been consolidated from authoritative chemical databases and supplier safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 53209-19-1 | [1][3] |

| Molecular Formula | C₆H₈ClN₃O₂ | [1][3] |

| Molecular Weight | 189.60 g/mol | [1][3] |

| Appearance | Dark red needles or red solid (parent compound) | [4][5] |

| Melting Point | 199-201 °C (for parent compound, 4-Nitro-o-phenylenediamine) | [6] |

| Solubility | Soluble in 1 N HCl:ethanol (1:1) at 50 mg/mL | [6] |

| Parent Compound | 4-Nitro-o-phenylenediamine (CAS: 99-56-9) | [3][6] |

Chemical Stability and Reactivity

While generally stable under recommended storage conditions, the compound's stability is conditional and highly susceptible to environmental factors.[5][6]

Intrinsic Stability

In a solid, crystalline state and under ideal conditions (see Section 5.0), this compound exhibits good shelf stability. The hydrochloride salt form offers enhanced stability over the free base by protonating the amine groups, which reduces their susceptibility to atmospheric oxidation.

Key Instability Factors

Degradation is typically initiated by one or more of the following external factors:

-

Light Sensitivity (Photodegradation): This is a primary concern. Aromatic nitro compounds can absorb UV-Vis light, leading to excited states that can undergo various reactions, including cleavage or rearrangement.[7] Authoritative handling guides explicitly recommend protecting the chemical from light.[8]

-

Oxidative Degradation: The two adjacent primary amine groups are electron-rich and susceptible to oxidation, especially in the presence of atmospheric oxygen. This process is often autocatalytic and can lead to the formation of highly colored, polymeric impurities. Storing under an inert atmosphere is the most effective preventative measure.[8]

-

Thermal Stress: While the compound has a high melting point, decomposition occurs upon burning, producing toxic fumes that include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][6][9] Elevated temperatures, even below the decomposition point, can accelerate other degradation processes.

Incompatible Materials

Co-storage or mixing with certain chemical classes can lead to vigorous and hazardous reactions. It is crucial to segregate this compound from:

-

Strong Oxidizing Agents: Can cause a violent exothermic reaction.

-

Strong Acids and Acid Anhydrides: While it is a hydrochloride salt, further reaction with strong acids can be hazardous.

-

Strong Reducing Agents: Can react with the nitro group.

-

Acid Chlorides: Reacts with the amine groups.

A comprehensive list of incompatibilities includes strong oxidizing agents, strong acids, strong reducing agents, acid chlorides, and acid anhydrides.[5][6][9]

Postulated Degradation Pathways

While specific degradation studies for this hydrochloride salt are not widely published, logical degradation pathways can be postulated based on the reactivity of its functional groups. The primary routes of degradation are likely oxidation and photoreaction. Oxidation of the o-phenylenediamine moiety can lead to the formation of quinone-diimine structures, which are highly colored and can further polymerize.

Caption: Postulated degradation pathways for 4-Nitro-o-phenylenediamine HCl.

Recommended Storage and Handling Protocols

Adherence to a strict protocol is the only self-validating system for ensuring the long-term integrity of the compound.

Optimal Storage Conditions

To mitigate the risks outlined in Section 3.0, the following multi-layered approach is mandatory:

-

Temperature Control: Store under refrigerated temperatures (2-8 °C).[8] For long-term archival (>1 year), storage at -20 °C is recommended.

-

Atmosphere Control: The container should be flushed with an inert gas (e.g., Argon or Nitrogen) before sealing.[8] This displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.

-

Light Protection: Store in an amber glass vial to block UV light.[8] Place the vial inside a secondary container or cabinet to eliminate all light exposure.

-

Container Integrity: Use a container with a tight-fitting, secure seal to prevent moisture ingress and maintain the inert atmosphere.[6][10][11] The compound should be stored locked up due to its hazard profile.[10]

Safe Handling Workflow

Due to its hazardous nature—being harmful if swallowed, inhaled, or in contact with skin, and a suspected mutagen—a rigorous handling workflow must be followed.[3]

Caption: Safe handling workflow for 4-Nitro-o-phenylenediamine HCl.

Protocol for Experimental Stability Assessment

To validate the stability of a specific lot under operational conditions, a forced degradation study is recommended. This protocol provides a framework for such an investigation.

Objective: To identify critical stability-indicating parameters for this compound using HPLC-UV analysis.

Methodology:

-

Reference Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and store it at -80 °C in the dark. This will serve as the T=0 reference.

-

Forced Degradation Conditions:

-

Photolytic Stress: Expose a solid sample and a solution sample to direct light (ICH Q1B conditions) for 24 hours. Keep a control sample wrapped in foil.

-

Thermal Stress: Store a solid sample at 60 °C for 48 hours.

-

Acid Hydrolysis: Prepare a solution in 0.1 M HCl and keep at 60 °C for 24 hours.

-

Base Hydrolysis: Prepare a solution in 0.1 M NaOH and keep at 60 °C for 24 hours. Neutralize before injection.

-

Oxidative Stress: Prepare a solution in 3% H₂O₂ and keep at room temperature for 24 hours.

-

-

Sample Preparation for Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample, dilute to a target concentration (e.g., 0.1 mg/mL), and prepare for injection.

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% formic acid).

-

Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths and identify peak impurities.

-

-

Data Interpretation: Compare the chromatograms of the stressed samples to the T=0 reference. A stable compound will show minimal (<1%) degradation. Calculate the percentage loss of the main peak and the relative area of any new peaks (degradants). This establishes which conditions are most detrimental to the compound's stability.

Conclusion

The chemical integrity of this compound is not absolute but is achievable through disciplined and scientifically-grounded practices. Its primary vulnerabilities—sensitivity to light, atmospheric oxygen, and specific chemical reagents—are well-defined. By implementing the multi-faceted storage protocol of refrigeration, inert atmosphere, and complete light protection, researchers can significantly extend the compound's shelf-life and ensure its suitability for high-stakes applications. The handling workflows and stability testing methods described herein provide a robust framework for quality control, ultimately safeguarding the validity and reproducibility of scientific outcomes.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-